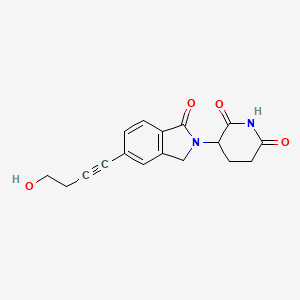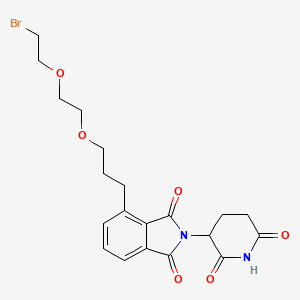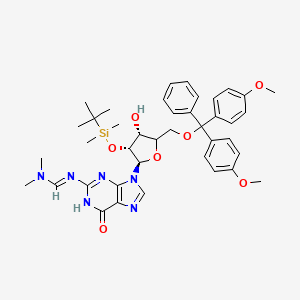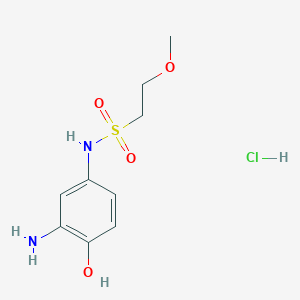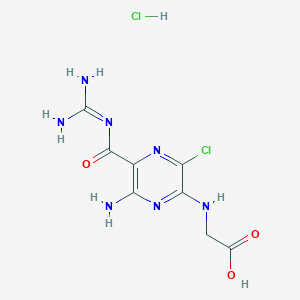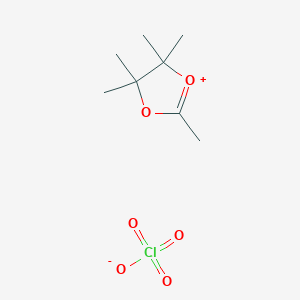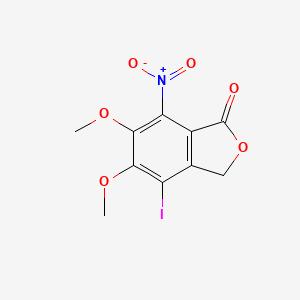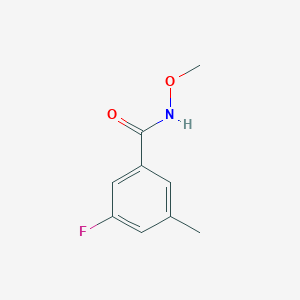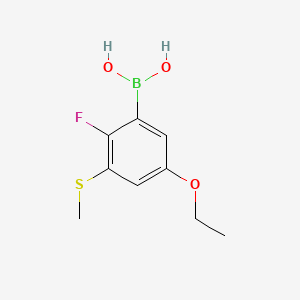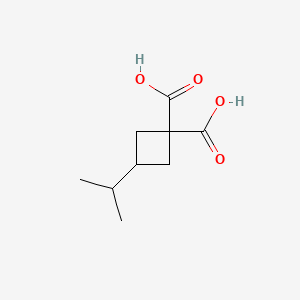
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is a chemical compound characterized by a cyclobutane ring with two carboxylic acid groups and an isopropyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylic acid derivative, cyclization can be achieved using reagents like phosphorus pentachloride or thionyl chloride, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact mechanism depends on the context of its use, such as in pharmaceuticals or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Cyclobutanedicarboxylic acid, 3-amino-, 1,1-bis(1-methylethyl) ester
- Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-
Uniqueness
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is unique due to its specific structural features, such as the cyclobutane ring and the isopropyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
3-propan-2-ylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-3-9(4-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
DBSGWZHAARCNIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(C1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
